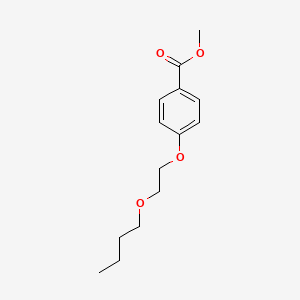

Methyl 4-(2-butoxyethoxy)benzoate

Beschreibung

Methyl 4-(2-butoxyethoxy)benzoate (CAS: 16358-92-2) is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a 2-butoxyethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 264.31 g/mol (calculated from the formula). The compound is synthesized via esterification reactions, often involving the condensation of 4-(2-butoxyethoxy)benzoic acid with methanol under acidic or catalytic conditions. Purification typically employs flash column chromatography with chloroform as an eluent .

Eigenschaften

CAS-Nummer |

52670-47-0 |

|---|---|

Molekularformel |

C14H20O4 |

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

methyl 4-(2-butoxyethoxy)benzoate |

InChI |

InChI=1S/C14H20O4/c1-3-4-9-17-10-11-18-13-7-5-12(6-8-13)14(15)16-2/h5-8H,3-4,9-11H2,1-2H3 |

InChI-Schlüssel |

MWMLTFXNZXBEJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCCOC1=CC=C(C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(2-butoxyethoxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 2-butoxyethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of methyl 4-(2-butoxyethoxy)benzoate often involves continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium-based catalysts, has been explored to enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-butoxyethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.

Major Products Formed

Oxidation: Formation of 4-(2-butoxyethoxy)benzoic acid.

Reduction: Formation of 4-(2-butoxyethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-butoxyethoxy)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized in the formulation of fragrances and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 4-(2-butoxyethoxy)benzoate involves its interaction with specific molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active benzoic acid derivative. This hydrolysis process is crucial for its biological activity, as the released benzoic acid can interact with cellular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Benzoate Esters with Ether Substituents

Notes:

- The 2-butoxyethoxy group in the target compound imparts flexibility and moderate polarity, balancing solubility in organic solvents.

- Methyl 4-((2-formylphenoxy)methyl)benzoate includes a reactive aldehyde group, making it a key intermediate for further functionalization .

Benzoate Esters with Piperazine-Quinoline Moieties

Compounds C1–C7 from (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)) feature a piperazine-linked quinoline moiety at the para position. These derivatives exhibit:

- Higher molecular weights (e.g., C1: C₂₈H₂₅N₃O₃; MW: 463.52 g/mol) due to bulky substituents.

Benzoate Esters with Polar Functional Groups

Comparison :

Structural Analogs in Pharmaceutical Contexts

TAK-652 () incorporates a 2-butoxyethoxy-phenyl group but within a complex benzazocine-carboxamide framework. Key differences include:

- Molecular complexity : TAK-652 (MW: ~800 g/mol) is a macrocyclic antiviral agent, whereas Methyl 4-(2-butoxyethoxy)benzoate is a small-molecule ester.

Research Findings and Data Gaps

- Synthesis and Characterization : Methyl 4-(2-butoxyethoxy)benzoate’s synthesis follows standard esterification protocols, but detailed kinetic or thermodynamic data (e.g., melting point, logP) are absent in the provided evidence.

- Biological Activity: No direct studies on the target compound’s bioactivity are cited. However, piperazine-quinoline analogs (C1–C7) highlight the role of substituents in modulating biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.